1-[4-(4-nitrophenoxy)benzoyl]azepane
Description
1-[4-(4-Nitrophenoxy)benzoyl]azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring conjugated to a benzoyl group substituted at the para-position with a 4-nitrophenoxy moiety.
Properties
IUPAC Name |
azepan-1-yl-[4-(4-nitrophenoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(20-13-3-1-2-4-14-20)15-5-9-17(10-6-15)25-18-11-7-16(8-12-18)21(23)24/h5-12H,1-4,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZDJDMKBIJSQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199814 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[4-(4-nitrophenoxy)benzoyl]azepane with structurally related compounds from the evidence, focusing on substituent effects, molecular weight, and functional group diversity:
Key Observations :
Ring Size and Flexibility: Azepane (7-membered) vs.
Substituent Effects: Electron-Withdrawing Groups: The 4-nitrophenoxy group in the target compound and 8b increases electrophilicity, favoring interactions with electron-rich biological targets. In contrast, the chloro-nitro group in 1-[(4-chloro-3-nitrophenyl)carbonyl]azepane introduces steric hindrance and distinct electronic effects . Lipophilicity: The phenylbutanoyl group in 1-(4-phenylbutanoyl)azepane enhances membrane permeability compared to the polar nitrophenoxy group in the target compound .
Synthetic Routes :
- The target compound likely employs coupling strategies similar to 8b (amide bond formation using DIPEA or K₂CO₃ in DMF/DCM) . In contrast, 1-[(4-chloro-3-nitrophenyl)carbonyl]azepane may involve Friedel-Crafts acylation or direct acylation of azepane .
Potential Applications: Nitrophenoxy-containing compounds (8b, target compound) are often explored as kinase inhibitors or anti-inflammatory agents due to their ability to mimic ATP-binding motifs . Chlorinated analogs (e.g., 1-[(4-chloro-3-nitrophenyl)carbonyl]azepane) show promise in antimicrobial studies .
Research Findings and Implications
- Thermodynamic Stability : Azepane’s larger ring may reduce ring strain compared to piperidine, improving metabolic stability in vivo .
- Solubility : The nitro group in the target compound likely decreases solubility in aqueous media compared to methoxy-substituted analogs (e.g., 7j ) .
- Reactivity: The 4-nitrophenoxy group could participate in nucleophilic aromatic substitution reactions, enabling further functionalization—a feature absent in phenylbutanoyl derivatives .
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